molecular formula C21H26ClN3O2 B5070222 3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea

3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea

Cat. No.: B5070222
M. Wt: 387.9 g/mol
InChI Key: MNABYKKKTGUEMM-UHFFFAOYSA-N
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Description

3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea is a complex organic compound that features a piperidine ring substituted with a chlorophenylmethyl group and a methoxyphenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. The chlorophenylmethyl group is introduced via a nucleophilic substitution reaction.

    Urea Formation: The methoxyphenylurea moiety is formed by reacting the piperidine intermediate with an isocyanate derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-({1-[(4-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea
  • 3-({1-[(3-Bromophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea

Uniqueness

3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-methoxyphenyl)urea is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological profiles and applications compared to similar compounds.

Properties

IUPAC Name

1-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-27-20-8-3-2-7-19(20)24-21(26)23-14-16-9-11-25(12-10-16)15-17-5-4-6-18(22)13-17/h2-8,13,16H,9-12,14-15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNABYKKKTGUEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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